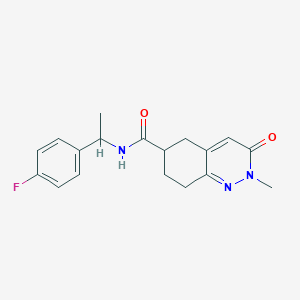
N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS Number: 1904300-49-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C18H20FN3O2 with a molecular weight of 329.4 g/mol. The structure features a hexahydrocinnoline core with a fluorophenyl substituent that may enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FN₃O₂ |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1904300-49-7 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, fluorinated derivatives have been shown to inhibit glycolysis in cancer cells, particularly in glioblastoma multiforme (GBM), by modulating hexokinase activity. This inhibition is crucial as many aggressive cancers rely on glycolysis for energy production even in the presence of oxygen (the Warburg effect) .
In vitro studies suggest that this compound may exert cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting metabolic pathways. The presence of the fluorine atom is hypothesized to enhance the compound's interaction with biological targets compared to non-fluorinated analogs.
The proposed mechanisms by which this compound exhibits biological activity include:
- Inhibition of Glycolytic Pathways : Similar compounds have demonstrated the ability to inhibit key enzymes in the glycolytic pathway, leading to reduced energy production in cancer cells.
- Induction of Apoptosis : Studies have shown that certain hexahydrocinnoline derivatives can trigger apoptotic pathways in malignant cells.
- Interaction with Receptors : The structure suggests potential interactions with various receptors involved in cell signaling and proliferation.
Case Study 1: In Vitro Efficacy Against GBM
A study evaluating the efficacy of fluorinated analogs demonstrated that compounds similar to this compound showed IC50 values significantly lower than traditional chemotherapeutics in GBM cell lines. This suggests a promising avenue for further research into its use as a targeted therapy.
Case Study 2: Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of halogenated compounds indicates that modifications at the C-2 position can improve stability and bioavailability. These modifications may allow for effective dosing regimens with reduced side effects compared to standard treatments .
属性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-11(12-3-6-15(19)7-4-12)20-18(24)13-5-8-16-14(9-13)10-17(23)22(2)21-16/h3-4,6-7,10-11,13H,5,8-9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJOKSFBTUZTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














